2-methyl-N-(4-methylphenyl)pentanamide
Description
2-Methyl-N-(4-methylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone with a methyl group at the second carbon and a 4-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₁₉NO (MW: 217.31 g/mol). The compound’s structure combines a branched aliphatic chain with an aromatic ring, influencing its physicochemical properties, such as moderate lipophilicity (predicted logP ~3.8) and a polar surface area of ~45.67 Ų, which may affect solubility and membrane permeability .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-methyl-N-(4-methylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-11(3)13(15)14-12-8-6-10(2)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
FOYZYLNQFMWUDT-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 2-methyl-N-(4-methylphenyl)pentanamide with key analogs, highlighting structural differences and their implications:
*Predicted values based on structural analogs.
Key Observations:
Aromatic Substituent Effects: The 4-methoxyphenyl group in N-(4-methoxyphenyl)pentanamide introduces polarity, reducing logP compared to the 4-methylphenyl analog. This likely enhances aqueous solubility, contributing to its anthelmintic efficacy . The 4-nitrophenoxy group in N-[4-(4-nitrophenoxy)phenyl]pentanamide increases molecular weight and electronic complexity, promoting intermolecular hydrogen bonds observed in its crystal structure .
Thiazole sulfonamide derivatives () exhibit higher polarity due to the sulfonamide group, which may enhance solubility but reduce blood-brain barrier penetration.
Halogen and Nitro Groups :
- The 5-chloro and 4-nitro substituents in 5-chloro-N-(4-nitrophenyl)pentanamide increase electrophilicity, which could influence reactivity or metabolic stability .
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